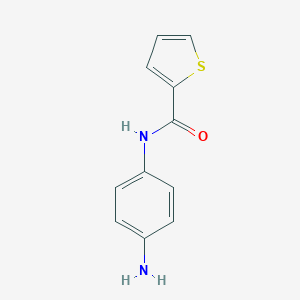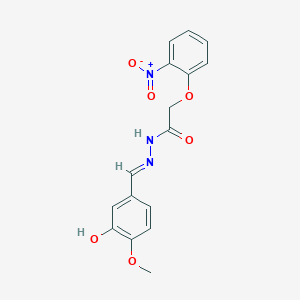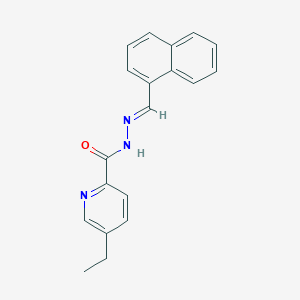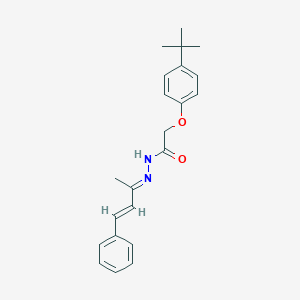
N-(4-aminophenyl)thiophene-2-carboxamide
Vue d'ensemble
Description
N-(4-aminophenyl)thiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and an amide group attached to a phenyl ring with an amino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination of Thiophene-2-carboxylic Acid: One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 4-aminophenylamine to yield N-(4-aminophenyl)thiophene-2-carboxamide.
Reductive Amination: Another approach involves the reductive amination of thiophene-2-carboxaldehyde with 4-aminophenylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-aminophenyl)thiophene-2-carboxamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the precursor compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like Raney nickel.
Substitution: The amino group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., Raney nickel) or sodium borohydride.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-(4-aminophenyl)thiophene-2-carboxamide can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it a candidate for drug development.
Medicine:
Drug Development: this compound derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic applications.
Mécanisme D'action
The mechanism of action of N-(4-aminophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the phenyl ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
N-(4-nitrophenyl)thiophene-2-carboxamide: This compound has a nitro group instead of an amino group on the phenyl ring.
N-(4-methylphenyl)thiophene-2-carboxamide: This compound has a methyl group instead of an amino group on the phenyl ring.
N-(4-chlorophenyl)thiophene-2-carboxamide: This compound has a chloro group instead of an amino group on the phenyl ring.
Uniqueness: N-(4-aminophenyl)thiophene-2-carboxamide is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. The amino group allows for hydrogen bonding and nucleophilic substitution reactions, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-(4-aminophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAANUULEQHTUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B417105.png)

![3,4-Dibromo-6-ethoxy-2-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B417108.png)
![3,4-Dibromo-6-ethoxy-2-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B417109.png)
![3,4-Dibromo-2-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B417111.png)
![2-({[2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxy-4-nitrophenol](/img/structure/B417112.png)
![3,4-DIBROMO-6-ETHOXY-2-[(E)-[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL]PHENOL](/img/structure/B417113.png)
![2-Ethoxy-4-nitro-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B417114.png)
![2-Ethoxy-4-nitro-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B417118.png)

![2-[[4-(4-Ethylpiperazin-1-yl)phenyl]iminomethyl]phenol](/img/structure/B417122.png)

![(5Z)-2-(2-chloroanilino)-5-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B417124.png)
![3-{2-[(4-Chlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B417126.png)
